3-Benzyl-5-[(benzyloxy)methyl]-2-phenyl-1,3-oxazolidine
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Overview
Description
3-Benzyl-5-[(benzyloxy)methyl]-2-phenyl-1,3-oxazolidine is a complex organic compound with the molecular formula C24H25NO2 It is a member of the oxazolidine family, characterized by a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-[(benzyloxy)methyl]-2-phenyl-1,3-oxazolidine typically involves the reaction of benzylamine with benzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with an appropriate reagent to form the oxazolidine ring. The reaction conditions often require a solvent such as toluene and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5-[(benzyloxy)methyl]-2-phenyl-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: The benzylic positions can be oxidized to form corresponding alcohols or ketones.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Benzyl alcohols and ketones.
Reduction: Benzylamines and benzyl alcohols.
Substitution: Brominated or nitrated derivatives of the phenyl rings.
Scientific Research Applications
3-Benzyl-5-[(benzyloxy)methyl]-2-phenyl-1,3-oxazolidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its oxazolidine ring.
Medicine: Explored for its potential use in drug development, particularly in designing new antibiotics.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Benzyl-5-[(benzyloxy)methyl]-2-phenyl-1,3-oxazolidine involves its interaction with specific molecular targets. The oxazolidine ring can interact with bacterial ribosomes, inhibiting protein synthesis and exerting antimicrobial effects. Additionally, the compound’s benzyl and phenyl groups can enhance its binding affinity to target molecules, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-5-methyleneoxazolidin-2-one
- 3-Benzyl-5-[(benzyloxy)methyl]-2-phenyl-1,3-oxazolidine
- This compound
Uniqueness
This compound is unique due to its specific substitution pattern on the oxazolidine ring, which imparts distinct chemical and biological properties. Its combination of benzyl and phenyl groups enhances its stability and reactivity compared to other oxazolidine derivatives .
Properties
IUPAC Name |
3-benzyl-2-phenyl-5-(phenylmethoxymethyl)-1,3-oxazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO2/c1-4-10-20(11-5-1)16-25-17-23(19-26-18-21-12-6-2-7-13-21)27-24(25)22-14-8-3-9-15-22/h1-15,23-24H,16-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUZUZKCMDWXQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(N1CC2=CC=CC=C2)C3=CC=CC=C3)COCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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